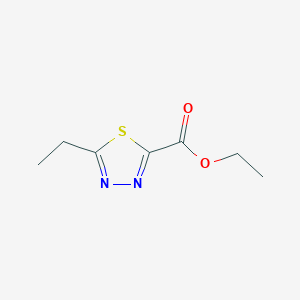
Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the CAS Number: 1330751-86-4 . It has a molecular weight of 186.23 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H10N2O2S/c1-3-5-8-9-6 (12-5)7 (10)11-4-2/h3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Heterocyclic Chemistry and Pharmacological Potential
Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate belongs to a broader class of compounds that include 1,3,4-thiadiazoles, known for their pharmacophore scaffolds. These compounds possess a wide possibility for chemical modification and exhibit diverse pharmacological potential. The 1,3,4-thiadiazole and oxadiazole heterocycles are recognized for their significance in medicinal chemistry due to their versatile activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The ability to participate in hydrogen bonding interactions with various enzymes and receptors contributes to their pharmacological activity enhancement. Such heterocycles are considered crucial for the expression of pharmacological activity, highlighting their importance as structural matrices for new drug-like molecule construction (Lelyukh, 2019).
Broad Spectrum Pharmacological Activities
The 1,3,4-thiadiazole derivatives have been extensively studied for their broad spectrum of pharmacological activities. These activities are attributed to the presence of the toxophoric N2C2S moiety, making these compounds significant in the pursuit and design of new drugs. The development of hybrid molecules through the combination of different molecules has led to compounds with interesting biological profiles, exhibiting anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities (Mishra et al., 2015).
Chemical Synthesis and Biological Significance
Further research into 1,3,4-thiadiazolines and related heterocyclic compounds has revealed a variety of synthetic methods, emphasizing their pharmaceutical significance. These compounds are primarily obtained from the cyclization reactions of thiosemicarbazone under various conditions, showcasing their biological activity against different fungal and bacterial strains. The focus on these compounds underscores their potential as intermediates for designing biologically active compounds (Yusuf & Jain, 2014).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-5-8-9-6(12-5)7(10)11-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDGOBVYXGZBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





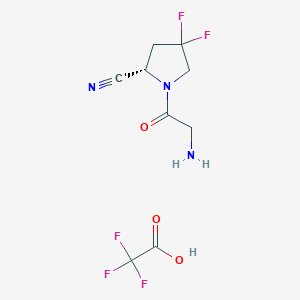
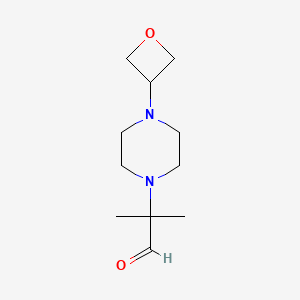
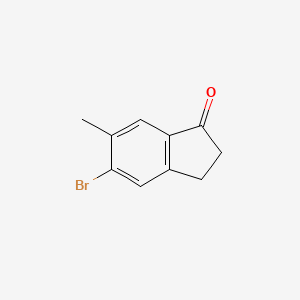
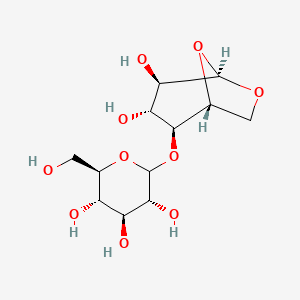


![Benzyl 5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1380567.png)


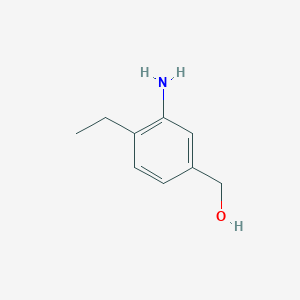

![tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1380574.png)